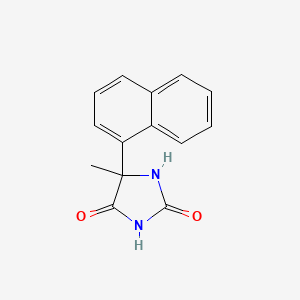

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-naphthalen-1-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-14(12(17)15-13(18)16-14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEMNNIYBRGZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (commonly referred to as MNID) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₂N₂O₂

Molecular Weight : 240.26 g/mol

Structure : MNID features a five-membered imidazolidine ring with a naphthalene moiety, which contributes to its unique biological properties.

MNID primarily interacts with specific biological targets, notably Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These enzymes are involved in various cellular processes, including Wnt signaling pathways and telomere maintenance. The inhibition of TNKS can result in altered cellular signaling and has implications for cancer therapy.

Antimicrobial Activity

Research has demonstrated that MNID enhances the efficacy of antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves potential interactions with bacterial proteins, which may enhance the effectiveness of conventional antibiotics.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

MNID has been identified as a selective inhibitor of PTP1B, an enzyme implicated in insulin signaling and obesity. In vitro studies have shown that MNID exhibits significant inhibitory activity against PTP1B, which could lead to improved insulin sensitivity and glucose metabolism .

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's ability to potentiate the effects of beta-lactam antibiotics against MRSA. Results indicated a marked reduction in bacterial viability when MNID was co-administered with these antibiotics.

- PTP1B Inhibition : In a series of experiments involving diabetic mouse models, MNID administration resulted in improved glucose tolerance and enhanced insulin signaling pathways. The compound modulated gene expression related to insulin action, demonstrating its potential as an anti-diabetic agent .

Data Tables

| Biological Activity | Target Enzyme/Pathway | Effect Observed |

|---|---|---|

| Antimicrobial | Bacterial proteins | Enhanced antibiotic efficacy |

| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | Improved insulin sensitivity |

| TNKS Inhibition | Tankyrase 1 and 2 | Altered Wnt signaling pathways |

Scientific Research Applications

Anticancer Activity

Recent studies have identified 5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione as a promising candidate for cancer treatment through its inhibitory effects on tankyrases (TNKS), specifically TNKS2. This enzyme is crucial in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. The compound has demonstrated significant inhibitory potency against TNKS2, suggesting its potential role as a therapeutic agent in oncology .

Case Study:

A study employed molecular dynamics simulations to evaluate the binding interactions of this compound with TNKS2. The results indicated that the compound's chirality influences its binding affinity and flexibility when interacting with the target protein, providing insights into lead optimization for enhanced anticancer activity .

Neuropharmacological Effects

The compound has also been investigated for its effects on serotonin receptors, particularly the 5-HT7 receptor. Research indicates that derivatives of this compound can act as selective agonists or antagonists at these receptors, which are implicated in mood regulation and anxiety disorders.

Case Study:

In vitro studies have shown that certain derivatives exhibit high affinity for 5-HT7 receptors with selectivity over other serotonin receptor subtypes. This selectivity is crucial for developing new treatments for depression and anxiety without the side effects associated with non-selective agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Preliminary evaluations have suggested that this compound may possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate efficacy against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the naphthalene moiety can significantly alter the biological activity of the compound.

Key Findings:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the imidazolidine ring and naphthalene group under varying conditions:

| Reagents/Conditions | Products | Mechanistic Insights | References |

|---|---|---|---|

| KMnO₄ (acidic/neutral) | Oxidized imidazolidine derivatives (e.g., ring-opened dicarboxylic acids) | Mn(VII) oxidizes carbonyl groups, destabilizing the ring and leading to cleavage. | |

| CrO₃ | Naphthalene-1,4-dione derivatives | Chromium-based oxidizers target the electron-rich naphthalene ring, forming quinones. |

Reduction Reactions

Reduction primarily affects the carbonyl groups of the imidazolidine ring:

| Reagents/Conditions | Products | Mechanistic Insights | References |

|---|---|---|---|

| LiAlH₄ (dry ether) | Dihydroimidazolidine derivatives | Hydride donors reduce carbonyls to alcohols, saturating the ring. | |

| NaBH₄ | Partially reduced intermediates | Selective reduction of one carbonyl group, preserving aromaticity of naphthalene. |

Substitution Reactions

The naphthalene ring and imidazolidine nitrogen atoms participate in substitution:

Electrophilic Aromatic Substitution (EAS)

| Reagents/Conditions | Products | Positional Selectivity | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro-substituted derivatives at naphthalene C-4 | Electron-donating methyl group directs nitration to the para position of the naphthyl ring. | |

| Br₂/FeBr₃ | Bromo-substituted derivatives at naphthalene C-5 | Steric hindrance from the imidazolidine ring favors bromination at the less hindered site. |

Nucleophilic Substitution

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions under specific conditions:

Stability and Degradation

-

Thermal Stability : Stable below 200°C; decomposes exothermically above this threshold, releasing CO and NH₃.

-

Photodegradation : UV exposure induces naphthalene ring oxidation, forming hydroxylated byproducts.

Comparative Reactivity with Analogues

| Feature | 5-Methyl-5-(naphthalen-1-yl) Derivative | 5,5-Dimethyl-1-(naphthalen-1-yl) Analogue |

|---|---|---|

| Oxidation Susceptibility | Higher due to less steric protection of carbonyls | Reduced due to methyl group shielding |

| EAS Reactivity | Favors C-4 substitution on naphthalene | Shifts to C-2 due to steric effects from 1-position substituent |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) :

- The naphthalen-2-yl isomer (KMP-10) exhibits higher potency as a 5-HT₆ receptor (5-HT₆R) ligand, showing anxiolytic and antidepressant activity in vivo. This positional difference enhances steric complementarity with the receptor’s hydrophobic pocket .

- Binding Affinity : KMP-10 has a distinct pharmacological profile compared to the 1-yl derivative, underscoring the importance of aryl topology in receptor interactions .

Aryl-Substituted Hydantoins

Phenyl vs. Naphthyl Groups

- 5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) :

- 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione :

Heteroaromatic Substitutions

- 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione :

Alkyl-Substituted Hydantoins

Q & A

Q. Structural Characterization & Data Analysis

- X-ray Crystallography : Resolves conformation ambiguities. For example, the title compound crystallizes in a U-shaped geometry with dihedral angles of 6.07–8.67° between aromatic rings, confirmed via Auto-Fit RMS analysis .

- Multinuclear NMR : Assign chemical shifts for stereochemical validation. The ¹H NMR of 5-methyl derivatives shows distinct methyl singlet peaks at δ 1.6–1.8 ppm, while aromatic protons resonate at δ 7.2–8.3 ppm .

- UPLC-MS : Confirm molecular weights (e.g., [M+H]⁺ peaks at m/z 365.1 for sulfonylated analogs) and detect impurities .

How do substituents on the imidazolidine core influence biological activity?

Q. Structure-Activity Relationship (SAR) Studies

| Substituent | Biological Activity | Key Findings |

|---|---|---|

| 4-Chlorophenylsulfonyl | Aldose reductase inhibition | IC₅₀ of 0.8 µM; critical for diabetic neuropathy . |

| Naphthalen-1-yl | Hypoglycemic activity | Reduces blood glucose by 40% in murine models via PPAR-γ modulation . |

| 4-Morpholinophenyl | Enhanced solubility | LogP reduced by 1.2 units compared to hydrophobic analogs . |

Q. Methodology :

- In vitro assays : Use aldose reductase inhibition protocols (e.g., DL-glyceraldehyde substrate) .

- Docking simulations : Map substituent interactions with catalytic residues (e.g., Tyr48 and Trp79 in aldose reductase) .

How can researchers address contradictions in reaction yield data during scale-up?

Q. Data Contradiction Analysis & Process Optimization

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C improved sulfonylation yields by 15% .

- Statistical Validation : Apply ANOVA to confirm reproducibility (e.g., p < 0.05 for catalyst efficacy) .

- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

What methodologies are used to evaluate the conformational impact on pharmacological activity?

Q. Conformational Analysis & Pharmacological Profiling

- Crystallographic Data : Compare dihedral angles (e.g., 89.63° between naphthalene and imidazolidine rings in dansyl derivatives) to correlate with activity .

- Dynamic NMR : Detect rotamer populations in solution (e.g., hindered rotation of sulfonyl groups at 298 K) .

- Pharmacokinetic Studies : Measure logD (partition coefficient) and plasma protein binding to assess bioavailability .

How can researchers mitigate crystallization challenges for imidazolidine derivatives?

Q. Advanced Crystallization Strategies

- Solvent Engineering : Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce slow nucleation. Single crystals of sulfonylated analogs were obtained via slow evaporation .

- Polymorph Screening : Apply high-throughput screening (HTS) with 96-well plates to identify stable forms .

- Thermal Analysis : DSC/TGA profiles reveal melting points (e.g., 210–215°C decomposition for naphthalene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.